

The Natural Occurrence of 7-Methyltetradecanoyl-CoA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **7-Methyltetradecanoyl-CoA**

Cat. No.: **B15551542**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyltetradecanoyl-CoA, the activated form of 12-methyltetradecanoic acid (an anteiso-C15:0 fatty acid), is a crucial intermediate in the biosynthesis of branched-chain fatty acids, particularly in bacteria. These fatty acids are integral components of cell membranes, playing a significant role in maintaining membrane fluidity, especially in response to environmental stressors like low temperatures. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and metabolic fate of **7-Methyltetradecanoyl-CoA**. It includes a detailed summary of its presence in various organisms, a step-by-step experimental protocol for its analysis, and visual representations of its metabolic pathways. While direct quantitative data for **7-Methyltetradecanoyl-CoA** is limited, this guide synthesizes existing knowledge on its corresponding fatty acid and acyl-CoA precursors to provide a valuable resource for researchers in microbiology, biochemistry, and drug development.

Natural Occurrence

7-Methyltetradecanoyl-CoA is primarily found as an intermediate in organisms that synthesize anteiso-branched-chain fatty acids. Its presence is inferred from the detection of its corresponding fatty acid, 12-methyltetradecanoic acid (anteiso-C15:0), which is a major constituent of the cell membrane lipids in many bacterial species.

Table 1: Natural Occurrence of 12-Methyltetradecanoic Acid (anteiso-C15:0), Implying the Presence of **7-Methyltetradecanoyl-CoA**

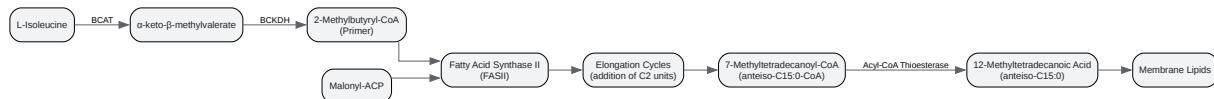
Organism Type	Species Examples	Key Findings & Significance	Citations
Bacteria	<i>Listeria monocytogenes</i>	A major fatty acid, crucial for maintaining membrane fluidity and enabling growth at low temperatures. Its proportion increases at lower temperatures.	[1] [2]
<i>Bacillus subtilis</i>		A characteristic component of membrane lipids. Its synthesis is dependent on the availability of isoleucine. [3] [4] [5]	
<i>Bacillus cereus</i>		Produces a variety of branched-chain fatty acids, including anteiso-C15:0. [4] [6]	
<i>Desulfovibrio desulfuricans</i>		Contains anteiso-C15:0 as part of its complex fatty acid profile. [7]	
Ruminant Animals	(e.g., cattle, sheep)	Found in milk and tissues, originating from the metabolic activity of rumen microorganisms.	
Marine Organisms	Sponges, various marine bacteria	Part of the diverse fatty acid composition of many marine life forms.	

Biosynthesis and Metabolic Fate

The biosynthesis of **7-Methyltetradecanoyl-CoA** is intrinsically linked to the catabolism of the branched-chain amino acid L-isoleucine. The metabolic pathways illustrate its formation as a key building block for the elongation of anteiso-fatty acids and its subsequent degradation.

Biosynthesis of 7-Methyltetradecanoyl-CoA

The synthesis of anteiso-fatty acids starts with a primer derived from L-isoleucine. This primer, 2-methylbutyryl-CoA, is then elongated by the fatty acid synthase (FASII) system. **7-Methyltetradecanoyl-CoA** is an intermediate in this elongation process.

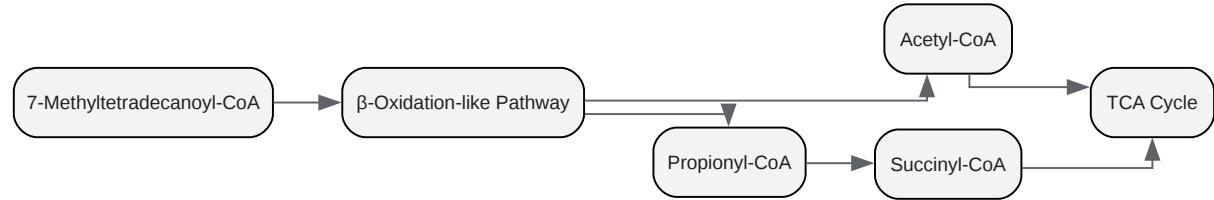


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Biosynthesis of **7-Methyltetradecanoyl-CoA** from L-isoleucine.

Metabolic Fate of 7-Methyltetradecanoyl-CoA

Similar to other acyl-CoAs, **7-Methyltetradecanoyl-CoA** can be catabolized through a pathway analogous to β-oxidation. This process breaks down the fatty acyl chain, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways.



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Catabolism of 7-Methyltetradecanoyl-CoA.

Quantitative Data

Direct absolute quantification of **7-Methyltetradecanoyl-CoA** in organisms is not widely reported in the literature. However, studies on the acyl-CoA pools in *Listeria monocytogenes* provide insights into the relative abundance of its precursors, which are influenced by temperature.

Table 2: Relative Abundance of Branched-Chain Acyl-CoA Precursors in *Listeria monocytogenes*

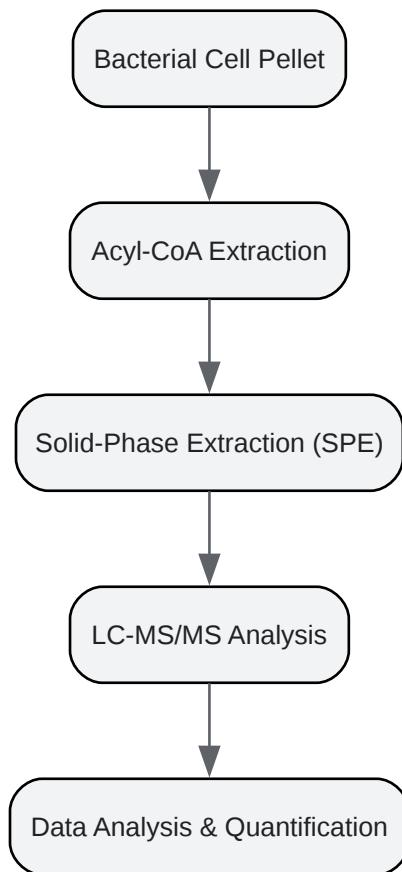
Acyl-CoA Precursor	Concentration at 37°C (µM, mean ± SD)	Concentration at 10°C (µM, mean ± SD)	Corresponding Fatty Acid Series	Citation
Isobutyryl-CoA	1.8 ± 0.4	0.5 ± 0.1	iso even-numbered	[8]
Isovaleryl-CoA	1.9 ± 0.4	0.6 ± 0.1	iso odd-numbered	[8]
2-Methylbutyryl-CoA	1.7 ± 0.4	0.5 ± 0.1	anteiso odd-numbered	[8]

Note: The data represents the concentration of the primer molecules for branched-chain fatty acid synthesis. While the absolute concentrations decrease at lower temperatures, the substrate selectivity of the fatty acid synthase for 2-methylbutyryl-CoA increases, leading to a higher proportion of anteiso-fatty acids like 12-methyltetradecanoic acid.[8]

Experimental Protocols

The analysis of **7-Methyltetradecanoyl-CoA** requires specialized methods for the extraction and quantification of acyl-CoA esters. The following protocol is a synthesized methodology based on established techniques for the analysis of long-chain and branched-chain acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow



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Workflow for the analysis of **7-Methyltetradecanoyl-CoA**.

Detailed Methodology

Step 1: Acyl-CoA Extraction

- Cell Lysis: Resuspend the bacterial cell pellet in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an internal standard (e.g., ¹³C-labeled acyl-CoA or a non-endogenous odd-chain acyl-CoA).
- Homogenization: Disrupt the cells using sonication or bead beating on ice to release the intracellular content.
- Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs), non-polar, and solid phases.
- Collection: Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs.

Step 2: Solid-Phase Extraction (SPE) for Purification and Concentration

- Column Conditioning: Condition a C18 or a mixed-mode SPE cartridge according to the manufacturer's instructions.
- Sample Loading: Load the collected aqueous phase onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering polar compounds.
- Elution: Elute the acyl-CoAs with a stronger organic solvent (e.g., methanol or acetonitrile).
- Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Step 3: LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: Use a C18 reversed-phase column for separation of long-chain acyl-CoAs. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used for better retention of the polar head group.[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - Mobile Phase: A gradient elution is typically employed, starting with a high aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and increasing the organic phase (e.g., acetonitrile or methanol).
 - Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
 - Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Use electrospray ionization (ESI) in positive ion mode.
 - Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

- MRM Transitions:
 - Precursor Ion (Q1): The $[M+H]^+$ ion of **7-Methyltetradecanoyl-CoA**.
 - Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., the phosphopantetheine fragment at m/z 408 or the adenosine diphosphate fragment at m/z 428). A neutral loss of 507 Da is also a characteristic fragmentation pattern for acyl-CoAs.[\[12\]](#)[\[13\]](#)
- Optimization: Optimize the collision energy and other MS parameters for the specific MRM transition of **7-Methyltetradecanoyl-CoA** using a synthesized standard if available.

Step 4: Data Analysis and Quantification

- Peak Integration: Integrate the peak areas of the analyte and the internal standard from the chromatograms.
- Calibration Curve: Generate a calibration curve using a series of known concentrations of an authentic standard of **7-Methyltetradecanoyl-CoA** (if commercially available) or a closely related branched-chain acyl-CoA.
- Quantification: Calculate the concentration of **7-Methyltetradecanoyl-CoA** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

7-Methyltetradecanoyl-CoA is a vital, yet often indirectly studied, metabolite in the biology of many bacteria. Its role as a precursor to anteiso-branched-chain fatty acids underscores its importance in microbial adaptation and survival. While direct quantification and the elucidation of specific signaling roles remain areas for future research, the methodologies and pathways outlined in this guide provide a solid foundation for scientists and researchers to further investigate the significance of this and other branched-chain acyl-CoAs in cellular metabolism and their potential as targets for novel therapeutic interventions.

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